(4-Chlorophenyl)methyl-beta-D-glucopyranoside
Description
Chemical Identity and Nomenclature
This compound represents a precisely engineered glycoside compound with clearly defined chemical characteristics and systematic nomenclature. The compound carries the Chemical Abstracts Service registry number 700368-53-2, which serves as its unique identifier in chemical databases worldwide. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as (2R,3R,4S,5S,6R)-2-[(4-chlorophenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol. This systematic name explicitly describes the stereochemical configuration of each carbon center within the glucopyranoside ring system, emphasizing the precise three-dimensional arrangement that defines the compound's biological and chemical properties.
The molecular formula C13H17ClO6 reveals the elemental composition, indicating thirteen carbon atoms, seventeen hydrogen atoms, one chlorine atom, and six oxygen atoms. The molecular weight of 304.72 grams per mole provides essential information for stoichiometric calculations and analytical procedures. The compound's canonical Simplified Molecular Input Line Entry System representation, C1=CC(=CC=C1CO[C@H]2C@@HO)Cl, encodes the complete structural information in a standardized format suitable for computational chemistry applications. The International Chemical Identifier key ZODVANWZFAIQGK-UJPOAAIJSA-N serves as a unique digital fingerprint for database searches and chemical informatics applications.
Alternative nomenclature includes the synonym FC152916, which represents a laboratory designation used in research contexts. The compound's classification as a beta-D-glucopyranoside derivative emphasizes its relationship to the naturally occurring glucose sugar, with the beta designation indicating the specific anomeric configuration at the glycosidic linkage. The presence of the 4-chlorophenylmethyl substituent distinguishes this compound from simpler glucoside derivatives and confers unique chemical and physical properties that enhance its utility in synthetic applications.
Historical Context in Glycoside Chemistry
The development of this compound must be understood within the broader historical evolution of glycoside chemistry, which began with fundamental discoveries in the early nineteenth century. The field of glycoside chemistry traces its origins to 1830, when French chemists Pierre Robiquet and Antoine Boutron-Charlard first identified amygdalin, establishing the foundation for understanding these important biomolecules. This pioneering work opened the door to recognizing glycosides as a distinct class of compounds characterized by sugar moieties bound to various functional groups through glycosidic bonds.
The conceptual framework for glycoside chemistry evolved significantly throughout the nineteenth and twentieth centuries, with researchers gradually understanding the fundamental principles governing glycosidic bond formation and stability. Glycosides were originally defined as mixed acetals resulting from cyclic forms of monosaccharides, where there was an attachment of a glycosyl group to a non-acyl group. This definition later expanded to include various types of glycosidic linkages, including those involving sulfur, selenium, nitrogen, and carbon atoms. The development of synthetic methodologies for glycoside preparation represented a major advancement in the field, enabling chemists to create compounds that do not occur naturally but possess desired properties for research and therapeutic applications.
The emergence of chemical glycosylation as a sophisticated synthetic tool revolutionized the field and made possible the creation of specialized compounds like this compound. Early glycosylation methods often relied on harsh reaction conditions and provided limited stereochemical control, but advances in understanding reaction mechanisms and developing new activating groups transformed the field. The introduction of glycosyl iodides in 1901 by Koenigs and Knorr, despite initial skepticism about their utility, eventually proved valuable for stereoselective glycoside synthesis. Subsequent developments included thioglycosides, first reported by Fischer in 1909, and trichloroacetimidates, introduced by Schmidt in 1980, each contributing to the expanding toolkit available for glycoside synthesis.
The specific creation and characterization of this compound reflects the modern era of glycoside chemistry, where precise structural modifications can be introduced to enhance particular properties. The compound was first documented in chemical databases in 2011, representing relatively recent synthetic achievements in the field. Its development exemplifies the contemporary approach to glycoside design, where specific substituents are introduced to modulate solubility, reactivity, or biological activity while maintaining the fundamental glycosidic structure.
Structural Characteristics and Classification
The structural characteristics of this compound place it firmly within the classification of O-glycosides, specifically as a beta-D-glucopyranoside derivative with unique substitution patterns. The compound consists of a D-glucopyranose ring system in the beta anomeric configuration, linked through an oxygen atom to a 4-chlorophenylmethyl substituent. The glucopyranose ring adopts the energetically favorable chair conformation, with all hydroxyl groups occupying equatorial positions to minimize steric interactions. This conformational preference contributes to the compound's stability and influences its reactivity patterns in chemical transformations.
The stereochemical configuration of the compound is precisely defined by the (2R,3R,4S,5S,6R) designation in its systematic name, indicating the absolute configuration at each stereogenic center within the glucose moiety. The beta configuration at the anomeric carbon (C-1) positions the 4-chlorophenylmethoxy substituent in an equatorial orientation, which is generally more stable than the corresponding alpha anomer due to reduced steric hindrance. The preservation of the natural D-glucose stereochemistry at carbons 2, 3, 4, and 5 maintains the compound's relationship to the parent sugar while introducing the synthetic modification at the anomeric position.
The 4-chlorophenylmethyl substituent represents a significant structural modification that distinguishes this compound from simpler glycosides. The presence of the chlorine atom in the para position of the phenyl ring introduces both electronic and steric effects that can influence the compound's chemical behavior. The chlorine substituent acts as an electron-withdrawing group, which can affect the electron density of the aromatic ring and potentially influence reactivity patterns in chemical transformations. The methylene linker between the phenyl ring and the glycosidic oxygen provides flexibility while maintaining the aromatic character of the substituent.
Table 1: Structural Parameters of this compound
The compound's classification as a modified saccharide building block reflects its intended use in synthetic carbohydrate chemistry. Unlike naturally occurring glycosides, which often serve biological functions such as energy storage or cellular recognition, synthetic glycosides like this compound are designed primarily as intermediates in the construction of more complex carbohydrate structures. The strategic placement of the chlorophenyl substituent provides a handle for further synthetic manipulations while protecting the anomeric position during multistep synthetic sequences.
Significance in Carbohydrate Chemistry Research
The significance of this compound in carbohydrate chemistry research stems from its role as a versatile synthetic building block that enables the construction of complex carbohydrate structures. Modern carbohydrate chemistry relies heavily on the availability of appropriately protected and functionalized sugar derivatives that can serve as both donors and acceptors in glycosylation reactions. This compound represents an important addition to the toolkit of synthetic chemists working in the field, providing a glucose derivative with unique properties that facilitate specific synthetic transformations.
The compound's utility in glycosylation reactions derives from its carefully designed structure, which balances stability with reactivity. The beta-glucopyranoside framework provides a stable platform that can withstand various reaction conditions commonly employed in carbohydrate synthesis. Simultaneously, the 4-chlorophenylmethyl substituent can potentially be modified or removed under specific conditions, allowing for the introduction of other functional groups or the liberation of the anomeric position for further elaboration. This dual nature makes the compound particularly valuable in the synthesis of oligosaccharides and glycoconjugates where precise control over stereochemistry and regioselectivity is essential.
Contemporary research in carbohydrate chemistry increasingly focuses on understanding how structural modifications influence biological activity and developing new synthetic methods for accessing complex carbohydrate structures. The availability of compounds like this compound supports these research directions by providing researchers with tools for systematic structure-activity relationship studies. The chlorophenyl substituent can serve as a spectroscopic handle for nuclear magnetic resonance studies or as a site for the introduction of fluorescent labels for biological studies.
The compound's importance is further highlighted by recent advances in understanding protein-carbohydrate interactions and the role of glycosylation in cellular processes. Research has demonstrated that specific glycan modifications can profoundly influence protein-protein interactions and cellular recognition events. Compounds like this compound provide researchers with the tools necessary to prepare modified glycans for testing in these biological systems, potentially leading to new insights into glycan function and the development of glycan-based therapeutics.
Table 2: Research Applications of this compound
The compound also contributes to advancing our understanding of glycosylation methodology, an area that has seen significant development in recent years. The introduction of new glycosyl donors and the development of improved reaction conditions continue to expand the scope of accessible carbohydrate structures. Compounds like this compound serve as test substrates for evaluating new glycosylation methods and as starting materials for preparing more complex donors and acceptors. The systematic study of such compounds helps researchers understand the factors that govern glycosylation efficiency and stereoselectivity, leading to improved synthetic protocols.
The broader impact of research involving this compound extends to multiple areas of chemical and biological science. The compound's use in synthetic studies contributes to the development of new carbohydrate-based materials with potential applications in biotechnology and medicine. Additionally, its role in fundamental research on glycan structure and function supports efforts to understand complex biological processes such as cell adhesion, immune recognition, and pathogen-host interactions. As the field of glycomics continues to expand, compounds like this compound will likely play increasingly important roles in enabling new discoveries and applications.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(4-chlorophenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO6/c14-8-3-1-7(2-4-8)6-19-13-12(18)11(17)10(16)9(5-15)20-13/h1-4,9-13,15-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODVANWZFAIQGK-UJPOAAIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2C(C(C(C(O2)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key steps include:
- Epoxidation of glycals to form 1,2-anhydro sugars (epoxides) using oxidants like oxone in the presence of sodium bicarbonate and acetone.
- Reduction of phenyl disulfides (or related aryl disulfides) with sodium borohydride to generate aryl thiolates in situ.
- Nucleophilic ring-opening of the 1,2-anhydro sugar by the aryl thiolate to form the thioglycoside.
For example, phenyl disulfide is reduced by NaBH4 in acetonitrile, then reacted with the crude 1,2-anhydro sugar to yield phenyl-2-OH-1-thio-β-D-glucopyranosides in yields ranging from 50–70% depending on protecting groups and conditions.
Adaptation for (4-Chlorophenyl)methyl derivative:
- Using 4-chlorophenyl disulfide or 4-chlorophenyl thiolates instead of phenyl analogs can introduce the 4-chlorophenyl group.
- Alkylation steps can be incorporated post-thioglycoside formation to attach the methyl group to the sulfur or oxygen atom, depending on the target structure.
One-Pot Synthesis with Neighboring Group Participation (NGP)
An advanced method involves a one-pot synthesis of thioglycoside donors containing a neighboring group participation (NGP) moiety at the 2-position, enhancing stereoselectivity.
Process Highlights:
- Step 1: Formation of 1,2-anhydro sugars from per-protected glycals.
- Step 2: Generation of aryl thiolates from aryl disulfides with NaBH4.
- Step 3: Reaction of aryl thiolates with 1,2-anhydro sugars to form thioglycosides.
- Step 4: Cooling and addition of sodium hydride followed by alkylation or acylation reagents to install the (4-chlorophenyl)methyl group or other substituents.
This method allows efficient synthesis with good control over stereochemistry and functional group compatibility.
Data Table Summarizing Key Reaction Conditions and Yields
| Preparation Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Glycosylation of protected glucose | Protected glucose donor + 4-chlorobenzyl bromide, Lewis acid catalyst (e.g., BF3·Et2O) | 60–80 | Neighboring group participation favors beta anomer; requires protection/deprotection steps |
| Thioglycoside synthesis from glycals | Per-protected glycal + oxone/NaHCO3 + phenyl disulfide + NaBH4 + acetonitrile | 50–70 | Adaptable to 4-chlorophenyl disulfide; mild conditions; good stereoselectivity |
| One-pot NGP thioglycoside synthesis | Same as above + NaH + alkylation reagents | 65–75 | One-pot, efficient; allows installation of (4-chlorophenyl)methyl group post-thioglycoside formation |
Research Findings and Considerations
- The use of per-protected glycals as starting materials is advantageous due to their availability and reactivity.
- Oxone-mediated epoxidation is a mild, efficient method to generate 1,2-anhydro sugars.
- The in situ generation of aryl thiolates via reduction of aryl disulfides with NaBH4 is a practical approach, avoiding the need for isolated thiols.
- The neighboring group participation at the 2-position (e.g., acetyl groups) is crucial for achieving beta-selectivity in glycosylation.
- The methodology is adaptable to various aryl groups, including 4-chlorophenyl, by substituting the phenyl disulfide with the corresponding 4-chlorophenyl disulfide.
- Purification is typically performed by silica gel flash chromatography after aqueous work-up.
Scientific Research Applications
Chemical Properties and Structure
(4-Chlorophenyl)methyl-beta-D-glucopyranoside consists of a glucopyranose unit linked to a (4-chlorophenyl)methyl group. Its molecular formula is CHClO, and it is classified as a glucoside. The compound can undergo various transformations, such as oxidation to form gluconic acid derivatives and reduction to yield (4-chlorophenyl)methyl alcohol.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit promising antimicrobial properties. For instance, studies have shown that acylated derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds range from 0.352 mg/ml to 1.408 mg/ml against specific bacterial strains .
Enzyme Inhibition
The compound has been investigated for its potential to inhibit glycosidases, enzymes that play crucial roles in carbohydrate metabolism. The glucopyranose moiety mimics natural substrates, potentially leading to effective enzyme inhibition. This property is particularly relevant in developing treatments for diseases linked to glycosidase activity.
Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, suggesting potential therapeutic uses in conditions characterized by excessive inflammation.
Glycosylation Studies
The compound serves as a valuable tool in biochemical research focused on glycosylation—the process of adding sugar molecules to proteins or lipids. Understanding glycosylation is essential for elucidating cellular processes and disease mechanisms. Researchers utilize this compound to investigate how glycosylation affects protein function and stability .
Molecular Docking Studies
Molecular docking analyses have been employed to study the interactions between this compound derivatives and various biological targets. These studies help predict binding affinities and elucidate the mechanisms of action at the molecular level, providing insights into how these compounds can be optimized for therapeutic use .
Synthesis of Specialty Chemicals
In industrial chemistry, this compound acts as a building block for synthesizing more complex molecules, including pharmaceuticals and specialty chemicals. Its versatility allows chemists to create novel compounds with tailored properties for specific applications.
Pharmaceutical Development
The compound is utilized in the pharmaceutical industry as an intermediate in synthesizing glycosylated drugs, enhancing their bioavailability and therapeutic efficacy. The incorporation of glucopyranoside moieties into drug structures has been shown to improve pharmacokinetic profiles .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | MIC values from 0.352 mg/ml to 1.408 mg/ml |
| Enzyme inhibitors | Potential inhibition of glycosidases | |
| Anti-inflammatory agents | Modulation of inflammatory pathways | |
| Biochemical Research | Glycosylation studies | Insights into protein function |
| Molecular docking studies | Predictive binding affinities | |
| Industrial Chemistry | Synthesis of specialty chemicals | Building block for complex molecule synthesis |
| Pharmaceutical Development | Intermediate in drug synthesis | Enhanced bioavailability of glycosylated drugs |
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of various derivatives of this compound against multiple pathogens using disc diffusion methods. Results indicated significant inhibition zones, confirming its potential as an antimicrobial agent .
- Enzyme Interaction Analysis : Molecular docking studies revealed that certain derivatives bind effectively to glycosidases, demonstrating high binding affinities that suggest their potential as enzyme inhibitors in therapeutic applications .
- Pharmacokinetic Profiling : In silico ADMET analysis showed favorable absorption, distribution, metabolism, excretion, and toxicity profiles for selected derivatives of this compound, indicating their viability for further development as pharmaceutical agents .
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)methyl-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The glucopyranose moiety can mimic natural substrates of glycosidases, potentially inhibiting these enzymes. The (4-chlorophenyl)methyl group may interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations :
- Electronic Effects : The electron-withdrawing chlorine in the 4-chlorophenyl group increases the compound's stability toward hydrolysis compared to electron-donating groups (e.g., methoxy) .
- Lipophilicity : Chlorophenyl derivatives exhibit higher logP values than methoxy-substituted analogs, enhancing membrane permeability but reducing aqueous solubility .
- Synthetic Routes: Acylation (e.g., using 4-chlorobenzoyl chloride) or glycosylation (e.g., Koenigs-Knorr reaction) are plausible synthetic pathways, analogous to methods for 4-methoxybenzoyl derivatives .
Physicochemical Properties
- Crystallinity: Methyl 4-O-methyl-β-D-glucopyranoside () crystallizes in a monoclinic system (space group P2₁), with glucopyranose in the ⁴C₁ chair conformation. The chlorophenyl analog may adopt similar conformations but with altered unit cell parameters due to steric bulk .
- Spectroscopy : Solid-state ¹³C NMR () and FTIR () data for analogs confirm that substituents like benzyl or benzoyl groups produce distinct shifts (e.g., C-1 and C-4 shifts differ between solid and liquid states) .
Biological Activity
(4-Chlorophenyl)methyl-beta-D-glucopyranoside is a glycoside compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The compound this compound features a chlorophenyl group attached to a methyl-beta-D-glucopyranoside moiety. This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes.
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Strong |
| Escherichia coli | Moderate |
| Salmonella typhi | Weak |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis and modulation of cell cycle progression.
- Cell Lines Tested : M-HeLa (cervical cancer), HuTu 80 (intestinal cancer)
- Key Findings :
- Induction of apoptosis was confirmed via flow cytometry.
- Reactive oxygen species (ROS) production increased significantly in treated cells, indicating oxidative stress as a contributing factor to its cytotoxic effects.
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes. It has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. This property suggests possible applications in treating neurodegenerative diseases such as Alzheimer's.
Case Studies
- Antimicrobial Efficacy : In a study by Omar et al. (2020), synthesized derivatives including this compound were tested against Bacillus subtilis and Salmonella typhi. The results indicated strong antibacterial activity, particularly against gram-positive bacteria.
- Anticancer Mechanisms : Research published in MDPI highlighted the compound's ability to reduce cell viability in M-HeLa cells by up to 70% at certain concentrations, with mechanisms involving mitochondrial membrane potential changes and ROS production being elucidated.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of the chlorophenyl group allows it to integrate into lipid membranes, disrupting integrity and function.
- Enzyme Interaction : The compound may form non-covalent interactions with target enzymes, inhibiting their activity.
- Induction of Apoptosis : By promoting oxidative stress, the compound triggers apoptotic pathways in cancer cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-Chlorophenyl)methyl-beta-D-glucopyranoside, and how can its purity be optimized?
- Methodological Answer : Synthesis typically involves glycosylation of 4-chlorobenzyl alcohol with a protected β-D-glucopyranosyl donor (e.g., trichloroacetimidate or bromide). Regioselective protection/de-protection steps (e.g., acetyl or benzyl groups) ensure correct glycosidic bond formation . Purification via column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) followed by recrystallization in ethanol improves purity (>98%). Confirm purity using HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to verify absence of unreacted precursors .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at -20°C (long-term), 4°C (short-term), and room temperature. Monitor degradation via LC-MS at intervals (e.g., 0, 1, 3, 6 months). Use UV-Vis spectroscopy (λmax ~280 nm for aryl glycosides) to track absorbance changes. Degradation products (e.g., free 4-chlorobenzyl alcohol) indicate hydrolytic instability, necessitating inert gas purging during stock solution preparation .
Q. Which spectroscopic techniques are critical for structural confirmation of aryl β-D-glucopyranosides?
- Methodological Answer :
- NMR : Assign anomeric proton (δ 4.8–5.2 ppm, J = 7–8 Hz for β-configuration) and aromatic protons (δ 7.2–7.5 ppm for 4-chlorophenyl). ¹³C NMR confirms glycosidic linkage (C1 ~104 ppm) .
- IR : Identify O-H (3200–3500 cm⁻¹) and C-Cl (750 cm⁻¹) stretches.
- Mass Spectrometry : ESI-MS in negative mode detects [M-H]⁻ ions; fragmentation patterns verify glycosidic bond cleavage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzymatic hydrolysis rates of aryl β-D-glucopyranosides?
- Methodological Answer : Discrepancies in kinetic parameters (Km, Vmax) may arise from assay conditions (pH, temperature) or enzyme isoforms. Standardize assays using 4-nitrophenyl-β-D-glucopyranoside as a control (λmax = 405 nm for liberated 4-nitrophenol). Compare results across buffers (e.g., phosphate vs. citrate) and validate with LC-MS quantification of hydrolysis products. Cross-reference with structural analogs (e.g., 4-methylumbelliferyl derivatives) to assess steric/electronic effects .
Q. What strategies optimize the use of this compound in enzyme inhibition studies?
- Methodological Answer : Design dose-response assays with α-glucosidase or β-glucosidase isoforms. Pre-incubate enzyme with inhibitor (0–100 µM) in pH 6.8 buffer (37°C). Use fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucopyranoside) for real-time monitoring (Ex/Em = 360/450 nm). Calculate IC50 values via nonlinear regression and validate with Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition .
Q. How can computational modeling predict the interaction of this compound with carbohydrate-active enzymes?
- Methodological Answer : Perform molecular docking (AutoDock Vina, GOLD) using enzyme crystal structures (PDB: e.g., 3W37 for β-glucosidase). Focus on the active site’s catalytic residues (e.g., Glu and Asp). Molecular dynamics simulations (AMBER, GROMACS) assess binding stability (RMSD <2 Å). Compare binding energies (MM-PBSA) with experimental IC50 to validate models .
Q. What advanced analytical methods quantify trace impurities in synthesized this compound?
- Methodological Answer : Employ UPLC-QTOF-MS with a HILIC column for polar impurities. Use MRM mode for targeted quantification of residual solvents (e.g., DMF, acetonitrile) and hydrolyzed byproducts. Validate methods per ICH guidelines (LOD <0.1%, LOQ <0.3%) and cross-check with ²D-NMR (HSQC, HMBC) for structural assignments .
Data Analysis and Experimental Design
Q. How should researchers design experiments to assess the ice-recrystallization inhibition (IRI) activity of this compound?
- Methodological Answer : Prepare aqueous solutions (1–100 mM) and freeze in a controlled stage (e.g., Linkam cryostage). Monitor ice crystal growth via polarized light microscopy. Quantify mean grain size reduction compared to controls (e.g., sucrose). Correlate activity with structural features (e.g., aryl hydrophobicity) using analogs like 4-methoxyphenyl derivatives .
Q. What statistical approaches address variability in biological assays involving aryl glycosides?
- Methodological Answer : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., enzyme inhibition across isoforms). For dose-response data, apply four-parameter logistic models (GraphPad Prism). Report confidence intervals (95%) and power analysis (α = 0.05, β = 0.2) to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
